molecular formula C15H13N5OS2 B2932167 4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide CAS No. 1226459-28-4

4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2932167
CAS No.: 1226459-28-4
M. Wt: 343.42
InChI Key: PRVRTRQCNCEFCU-UHFFFAOYSA-N
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Description

4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a thienopyrazole moiety, making it a promising candidate for various biological activities.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, signal transduction, and gene regulation .

Mode of Action

Compounds with similar structures have been reported to inhibit certain enzymes, thereby altering their function . For instance, inhibition of enzymes like carbonic anhydrase and cholinesterase can lead to changes in cellular pH and neurotransmission, respectively .

Biochemical Pathways

For example, inhibition of carbonic anhydrase could affect pH regulation and fluid balance in cells . Similarly, inhibition of cholinesterase could impact neurotransmission, affecting various neurological pathways .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy . Factors such as solubility, stability, and molecular size can influence how well a drug is absorbed and distributed within the body .

Result of Action

For instance, inhibition of carbonic anhydrase could lead to changes in cellular pH, potentially affecting cell function and survival . Similarly, inhibition of cholinesterase could disrupt neurotransmission, potentially affecting nerve function and behavior .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact a drug’s action . For instance, extreme pH or temperature could affect the stability of the compound, potentially altering its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-phenyl-2H-thieno[3,4-c]pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-1,2,3-thiadiazole-5-amine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a thiadiazole ring with a thienopyrazole moiety, which imparts a broad spectrum of biological activities.

Properties

IUPAC Name

4-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS2/c1-9-13(23-19-17-9)15(21)16-14-11-7-22-8-12(11)18-20(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVRTRQCNCEFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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